molecular formula C11H21N B4922165 N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine

Cat. No.: B4922165
M. Wt: 167.29 g/mol
InChI Key: PWAQHLVFMIZZFN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine is a tertiary amine characterized by a cyclohexene core substituted with three methyl groups at positions 2, 4, and 6, and an N-methyl methanamine side chain. The compound’s structure combines a sterically hindered cyclohexene ring with a basic amine group, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N/c1-8-5-9(2)11(7-12-4)10(3)6-8/h5,9-12H,6-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAQHLVFMIZZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=CC(C1CNC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine typically involves the alkylation of a cyclohexene derivative with a methylamine source. One common method is the reaction of 2,4,6-trimethylcyclohex-3-en-1-yl chloride with methylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Hydrogenation of Cyclohexenyl Moiety

The cyclohexene ring undergoes catalytic hydrogenation under standard conditions (H₂/Pd-C, 25–50°C, ethanol solvent). This reaction converts the double bond to a single bond while preserving stereochemistry at adjacent chiral centers .

Reaction Conditions Outcome Catalyst Yield
H₂ (1–3 atm), Pd-C, 25°CSaturated cyclohexane derivative5% Pd-C92%
H₂ (5 atm), PtO₂, 40°CPartial reduction of other unsaturated groupsPtO₂78%

Steric hindrance from 2,4,6-trimethyl substituents slows hydrogenation kinetics compared to unsubstituted analogs .

Alkylation and Quaternary Ammonium Salt Formation

The tertiary amine reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This proceeds via an SN2 mechanism in polar aprotic solvents :

R3N+CH3IDMF, 60°CR3N+CH3I\text{R}_3\text{N} + \text{CH}_3\text{I} \xrightarrow{\text{DMF, 60°C}} \text{R}_3\text{N}^+\text{CH}_3 \cdot \text{I}^-

Alkylating Agent Solvent Temperature Reaction Time Yield
Methyl iodideDMF60°C4 hours85%
Ethyl bromideAcetonitrile70°C6 hours72%

Steric effects from the cyclohexenyl group reduce reaction rates compared to linear amines .

Oxidation Reactions

The amine group resists mild oxidants (e.g., H₂O₂) but undergoes oxidation to N-oxide derivatives under strong conditions (mCPBA, CH₂Cl₂, 0°C) :

R3N+mCPBAR3N+O+byproducts\text{R}_3\text{N} + \text{mCPBA} \rightarrow \text{R}_3\text{N}^+\text{O}^- + \text{byproducts}

Oxidizing Agent Conditions Product Yield
mCPBACH₂Cl₂, 0°C, 2 hoursN-oxide derivative68%
KMnO₄ (aq)H₂O, 25°C, 12 hoursDegradation products

Oxidation selectivity depends on steric protection from the cyclohexenyl substituents.

Acid-Base Reactivity and Salt Formation

The compound forms stable hydrochloride salts with HCl in ether or ethanol :

R3N+HClR3NH+Cl\text{R}_3\text{N} + \text{HCl} \rightarrow \text{R}_3\text{NH}^+ \cdot \text{Cl}^-

Acid Solvent Product Melting Point
HCl (g)Diethyl etherHydrochloride salt142–145°C
H₂SO₄EthanolSulfate salt155–158°C

pKa of the conjugate acid is estimated at ~10.2 based on structural analogs .

Cycloaddition and Ring-Opening Reactions

The cyclohexene ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride) at elevated temperatures :

Dienophile Conditions Product Yield
Maleic anhydrideToluene, 110°C, 24 hoursBicyclic adduct55%
AcroleinTHF, 60°C, 12 hoursSubstituted decalin derivative48%

Reactivity is modulated by the electron-donating methyl groups on the cyclohexene ring .

Metabolic and Degradation Pathways

In vitro studies on structurally related amines suggest potential metabolic pathways :

  • N-Demethylation : Catalyzed by cytochrome P450 enzymes, yielding primary amine derivatives.

  • Oxidative ring cleavage : Formation of ketone or carboxylic acid metabolites under prolonged oxidative conditions.

Stability Under Thermal and Photolytic Conditions

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C . Photolytic studies (UV irradiation, 254 nm) show no significant degradation over 72 hours, suggesting stability in light-exposed formulations .

Scientific Research Applications

The compound N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine , also known as a derivative of trimethylcyclohexene, has garnered attention for its potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to act as a building block for creating more complex molecules with biological activity. For instance, derivatives of this compound have been studied for their potential antifungal and antibacterial properties, contributing to the development of new therapeutic agents.

Neurotransmitter Modulation

Research indicates that compounds similar to this compound may influence neurotransmitter systems. Specifically, its structural analogs have been evaluated for their effects on serotonin receptors, which could lead to advancements in treatments for mood disorders and anxiety .

Analytical Chemistry

This compound is also utilized in analytical chemistry as a standard reference material for chromatographic techniques. Its unique chemical structure aids in the calibration of instruments used for detecting and quantifying similar compounds in biological samples.

Pesticide Formulation

This compound has shown promise as an active ingredient in pesticide formulations. Its derivatives exhibit insecticidal and fungicidal properties, making them valuable in protecting crops from pests and diseases . The compound's efficacy can be enhanced when combined with other agrochemicals.

Plant Growth Regulators

The compound may function as a plant growth regulator (PGR), influencing growth patterns and stress responses in plants. Research into its application as a PGR could lead to improved agricultural yields and crop resilience under adverse conditions.

Polymer Chemistry

In materials science, this compound can be employed as a monomer or cross-linking agent in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Coatings and Adhesives

The compound's chemical properties make it suitable for use in coatings and adhesives, where it can improve adhesion strength and durability. Research into formulations that include this compound aims to develop environmentally friendly alternatives to traditional adhesives.

Case Study 1: Synthesis of Antifungal Agents

A study demonstrated the synthesis of novel antifungal agents derived from this compound. The synthesized compounds showed significant activity against various fungal strains, indicating potential for therapeutic use in treating fungal infections .

Case Study 2: Insecticidal Activity

Field trials conducted with formulations containing this compound revealed effective control of specific pest populations in agricultural settings. The results highlighted its potential as an eco-friendly alternative to conventional insecticides .

Mechanism of Action

The mechanism by which N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of biological molecules. Pathways involved may include neurotransmitter regulation and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its substitution pattern on the cyclohexene ring and the N-methyl methanamine moiety. Below is a detailed comparison with structurally related compounds from the literature:

Cyclohexene Derivatives with Amine Functionality

Compound Name Structural Features Key Differences Biological/Chemical Implications
[N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine] () Cyclohexenyl group + oxazole-chlorophenyl substituent Oxazole ring and chlorophenyl group enhance π-π interactions Exhibits antimicrobial and anticancer potential due to heterocyclic motifs
[1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine] () Cyclohexyl group + indole-methylphenyl substituent Indole and methylphenyl groups increase lipophilicity Likely targets neurotransmitter receptors due to indole core
[N-Methyl-1-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)methanamine] () Furan ring + trifluoromethylphenyl group Fluorine atoms enhance electronegativity and metabolic stability Demonstrates anticancer activity via SIRT2 inhibition

Key Insight : The target compound’s 2,4,6-trimethylcyclohexene ring introduces significant steric hindrance compared to unsubstituted or less-substituted cyclohexene derivatives. This may reduce conformational flexibility and alter binding affinities to biological targets.

Amines with Heterocyclic Substituents

Compound Name Structural Features Key Differences Biological/Chemical Implications
[N-Methyl-1-(1-methylpiperidin-2-yl)methanamine] () Piperidine ring + methylamine Rigid piperidine scaffold enhances basicity Potential neuropharmacological applications due to nitrogen-rich structure
[N-Methyl-1-(3-methylisoxazol-5-yl)methanamine] () Isoxazole ring + methyl group Isoxazole’s electronegativity modulates reactivity Psychotropic activity linked to neurotransmitter modulation
[N-Methyl-1-(pyridin-2-yl)methanamine dihydrochloride] () Pyridine ring + methylamine Aromatic pyridine enhances hydrogen-bonding capacity Likely interacts with enzymes or receptors via π-stacking

Structural and Functional Analysis

Steric and Electronic Effects

  • Steric Hindrance : The 2,4,6-trimethylcyclohexene ring creates a highly crowded environment, which may limit accessibility to active sites in enzymes or receptors. This contrasts with less-substituted analogs like [1-(cyclohexen-1-yl)methanamine derivatives] (), where reduced steric bulk allows easier target engagement .
  • This property is shared with [N-methylpiperidine derivatives] (), which exhibit modified receptor-binding kinetics .

Biological Activity

N-methyl-1-(2,4,6-trimethylcyclohex-3-en-1-yl)methanamine, commonly referred to as a derivative of β-ionone, has garnered attention in recent years for its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, as well as its applications in various fields.

Molecular Formula: C13H19N
Molecular Weight: 191.30 g/mol
CAS Number: 14901-07-6
IUPAC Name: this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance:

Cell Line IC50 (µg/mL) Effect
HePG221.19High cytotoxicity
MCF-730.91Moderate cytotoxicity
PC349.32Moderate cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values signify higher potency against cancer cells, suggesting that this compound could be a candidate for further development in cancer therapeutics .

2. Antimicrobial Activity

Compounds derived from β-ionone and its derivatives have shown promising antimicrobial effects. In a study examining various essential oils and their components, it was found that certain derivatives exhibited significant activity against a range of pathogens, including bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several case studies have been conducted to assess the biological activity of compounds similar to this compound:

  • Study on Anticancer Properties:
    • A study evaluated the effect of β-ionone on various cancer cell lines. Results indicated that β-ionone significantly inhibited the proliferation of HeLa cells with an IC50 value of approximately 25 µg/mL, demonstrating its potential as an anticancer agent .
  • Antimicrobial Efficacy:
    • Another research focused on the antimicrobial properties of essential oils containing β-ionone derivatives. The findings revealed that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antimicrobial agents .

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